molecular formula C10H12O4 B1210038 2,4-Dihydroxy-6-propylbenzoic acid CAS No. 4707-50-0

2,4-Dihydroxy-6-propylbenzoic acid

Cat. No. B1210038
CAS RN: 4707-50-0
M. Wt: 196.2 g/mol
InChI Key: RIVVNGIVVYEIRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxybenzoic acid derivatives typically involves strategies that introduce hydroxyl groups into the benzoic acid framework. For related compounds, direct synthesis methods include thermal cyclization reactions starting from precursors like dihydroxybenzoates, followed by specific functional group transformations such as hydrolysis and decarboxylation processes. For instance, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized starting from 3,5-dihydroxybenzoate through a thermal one-pot cyclization and subsequent base-catalyzed hydrolysis (Mori et al., 2020).

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acids has been extensively studied using techniques like single-crystal X-ray diffraction. These studies reveal that the hydroxybenzoic acids tend to crystallize in specific motifs influenced by their functional groups. For example, 2,6-dihydroxybenzoic acid forms hydrogen-bonded carboxylic dimers that generate herringbone motifs, a common feature in polycyclic aromatic compounds (MacGillivray & Zaworotko, 1994).

Chemical Reactions and Properties

Hydroxybenzoic acids undergo a variety of chemical reactions, including esterification, decarboxylation, and complexation with metals, due to the presence of hydroxyl and carboxyl functional groups. These reactions enable the synthesis of diverse derivatives with specific properties and applications. Electrochemical studies also highlight their reactivity, demonstrating their potential in electro-organic synthesis (Golabi & Nematollahi, 1997).

Scientific Research Applications

  • Agricultural Herbicide

    • 2,4-D is widely used as a herbicide in agricultural environments . It’s a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
    • The herbicide is applied either at the post-emergence (leave) or pre-emergence stage of crops (on soil) .
    • The results of using 2,4-D have been effective in weed management, but its indiscriminate use can produce numerous damages to the environment .
  • Soil Sorption

    • 2,4-D and other phenoxy herbicides have been studied for their sorption to soil, organic matter, and minerals .
    • The methods involved compiling a database with soil–water distribution coefficients and characterizing phenoxy herbicide sorption to well-defined sorbent materials .
    • The results suggest that sorption of 2,4-D can be rationalized based on the soil parameters pH, organic carbon content, oxalate extractable iron, and dithionite–citrate–bicarbonate extractable iron .
  • Aquatic Weed Control

    • 2,4-D is used in aquatic sites to control weeds . It’s applied directly to the water bodies infested with unwanted aquatic plants .
    • The results have been effective in controlling aquatic weeds, but care must be taken to prevent harm to non-target organisms and the surrounding environment .
  • Forestry Management

    • In forestry sites, 2,4-D is used to manage unwanted vegetation . It’s applied directly to the target plants or areas .
    • The results have been effective in managing forest vegetation, but care must be taken to prevent harm to non-target organisms and the surrounding environment .
  • Growth Regulation in Citrus Plants

    • 2,4-D may also be used to regulate the growth of citrus plants . It’s applied directly to the plants to control their growth .
    • The results have been effective in managing the growth of citrus plants, but care must be taken to prevent harm to non-target organisms and the surrounding environment .
  • Advanced Oxidation Processes (AOPs)

    • 2,4-D has been studied for degradation through advanced oxidation processes (AOPs) . These processes involve the use of oxidizing agents to break down the compound .
    • The results suggest that AOPs are promising technologies for the degradation of organic pollutants like 2,4-D in real wastewater .
  • Turf and Lawn Management

    • 2,4-D is used in turf and lawns for weed control . It’s applied directly to the grass to control broadleaf weeds .
    • The results have been effective in managing weeds in lawns and turfs, but care must be taken to prevent harm to non-target organisms and the surrounding environment .
  • Fruit and Vegetable Crops

    • 2,4-D is used in a variety of field, fruit, and vegetable crops . It’s applied directly to the crops to control weeds .
    • The results have been effective in managing weeds in crops, but care must be taken to prevent harm to non-target organisms and the surrounding environment .
  • Rights-of-Way

    • 2,4-D is used in rights-of-way areas (such as roadsides, power lines, and pipelines) for vegetation management . It’s applied directly to the target plants or areas .
    • The results have been effective in managing vegetation in rights-of-way areas, but care must be taken to prevent harm to non-target organisms and the surrounding environment .
  • Soybean, Corn, and Sugarcane Fields

    • 2,4-D is widely used in soybean, corn, and sugarcane fields . It’s applied directly to the crops to control weeds .
    • The results have been effective in managing weeds in these fields, but care must be taken to prevent harm to non-target organisms and the surrounding environment .
  • Wastewater Treatment

    • 2,4-D has been studied for degradation through advanced oxidation processes (AOPs) in wastewater treatment . These processes involve the use of oxidizing agents to break down the compound .
    • The results suggest that AOPs are promising technologies for the degradation of organic pollutants like 2,4-D in real wastewater .

properties

IUPAC Name

2,4-dihydroxy-6-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVVNGIVVYEIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197022
Record name 2,4-Dihydroxy-6-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-6-propylbenzoic acid

CAS RN

4707-50-0
Record name 2,4-Dihydroxy-6-propylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4707-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dihydroxy-6-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-6-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
D Zhao, S Zhong - Molecular Simulation, 2021 - Taylor & Francis
Protein Tyrosine Phosphatase 1B (PTP1B) has become a drug target for the treatment of type 2 diabetes. Unfortunately, there is no drugs for PTP1B target on the market. Varic acid …
Number of citations: 1 www.tandfonline.com
JA Elix, CE Barclay, HT Lumbsch… - Australian journal of …, 1997 - CSIRO Publishing
The new depsides 3,5-dichloro-2′-O-methylnorstenosporic acid (4), 5-chloro-2′-O-methylanziaic acid (5) and 3,5-dichloro-2′-O-methylnorhyperlatolic acid (6) have been detected in …
Number of citations: 19 www.publish.csiro.au
JA Elix, S Norfolk - Australian Journal of Chemistry, 1975 - CSIRO Publishing
Unambiguous syntheses of the lichen depsides scrobiculin, sekikaic acid, homosekikaic acid, boninic acid, ramalinolic acid, paludosic acid, merochlorophaeic acid, cryptochlorophaeic …
Number of citations: 20 www.publish.csiro.au
A Cornejo, F Salgado, J Caballero, R Vargas… - International Journal of …, 2016 - mdpi.com
Liquid chromatography coupled with mass spectrometry is an outstanding methodology for fast analysis of phenolic compounds in biological samples. Twenty two compounds were …
Number of citations: 68 www.mdpi.com
JA Elix - Australian Journal of Chemistry, 1974 - CSIRO Publishing
The unambiguous synthesis of the lichen depsides, anziaic, perlatolic, 2'-O-methylanziaic, 2-O- methylperlatolic, 2'-O-methylperlatolic, 4-O-demethylplanaic, planaic, imbricaric and …
Number of citations: 25 www.publish.csiro.au
Z Rupcic, C Chepkirui, M Hernández-Restrepo… - MycoKeys, 2018 - ncbi.nlm.nih.gov
During the course of a study on the functional biodiversity of the mycobiota inhabiting rainforests in Thailand, a fungal strain was isolated from a plant sample and shown to represent an …
Number of citations: 34 www.ncbi.nlm.nih.gov
JH Wardlaw - 1988 - search.proquest.com
The synthesis of six ß-orcinol depsides and their comparison with the naturally occurring depsides isolated from a new Ecuadoran Erioderma lichen species was effected. These …
Number of citations: 2 search.proquest.com
H Mangzira Kemung, LTH Tan, KG Chan, HL Ser… - Molecules, 2020 - mdpi.com
There is an urgent need to search for new antibiotics to counter the growing number of antibiotic-resistant bacterial strains, one of which is methicillin-resistant Staphylococcus aureus (…
Number of citations: 35 www.mdpi.com
ASN Moreira, R Braz-Filho, V Mussi-Dias, IJC Vieira - Molecules, 2015 - mdpi.com
Lichens are a form of symbiont between a fungus and an alga or cyanobacterium, which contains a wide variety of organic compounds with certain secondary metabolite classes typical …
Number of citations: 59 www.mdpi.com
H Wang, KB Gloer, JB Gloer, JA Scott… - Journal of natural …, 1997 - ACS Publications
Two new benzoquinones with antifungal, antibacterial, and cytotoxic activities have been isolated from liquid cultures of the coprophilous fungus Podospora anserina. The structures of …
Number of citations: 50 pubs.acs.org

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